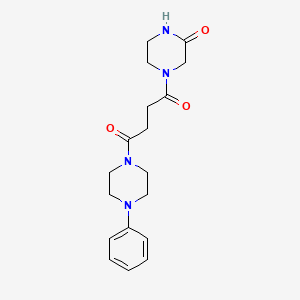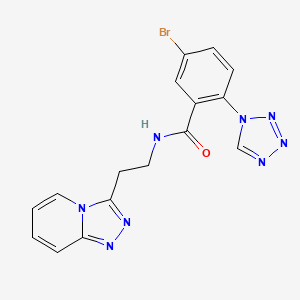![molecular formula C23H28BrN3O3S B12156935 1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-b romophenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12156935.png)
1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-b romophenyl)-3-hydroxy-3-pyrrolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolinone core, substituted with a diethylamino propyl group, a dimethyl thiazolyl carbonyl group, and a bromophenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolinone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted acyl chloride and an amine.
Introduction of the Diethylamino Propyl Group: This step often involves nucleophilic substitution reactions where the diethylamino propyl group is introduced using reagents like diethylamine and a suitable alkyl halide.
Attachment of the Dimethyl Thiazolyl Carbonyl Group: This can be done through acylation reactions using reagents such as thiazole derivatives and acyl chlorides.
Bromophenyl Substitution: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions using bromobenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the bromophenyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromobenzene derivatives in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, 1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one could be investigated for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals, pharmaceuticals, or as an intermediate in the production of more complex organic compounds.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino propyl group might enhance its binding affinity, while the thiazolyl and bromophenyl groups could contribute to its specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[3-(Dimethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one
- 1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-chlorophenyl)-3-hydroxy-3-pyrrolin-2-one
Uniqueness
The presence of the bromophenyl group in 1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one distinguishes it from similar compounds, potentially offering unique binding properties and biological activities. The combination of the diethylamino propyl group and the thiazolyl carbonyl group further enhances its chemical and biological versatility.
This detailed overview provides a comprehensive understanding of 1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-3-pyrrolin-2-one, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C23H28BrN3O3S |
|---|---|
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H28BrN3O3S/c1-5-26(6-2)11-8-12-27-19(16-9-7-10-17(24)13-16)18(21(29)23(27)30)20(28)22-14(3)25-15(4)31-22/h7,9-10,13,19,29H,5-6,8,11-12H2,1-4H3 |
InChI-Schlüssel |
KQGRZFXMVGSFML-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide](/img/structure/B12156859.png)

![N'~1~,N'~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12156869.png)
![5-(4-Butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12156871.png)
![1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B12156880.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156886.png)

![N-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B12156897.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12156907.png)

![5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12156918.png)
![Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B12156921.png)
![2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156923.png)
